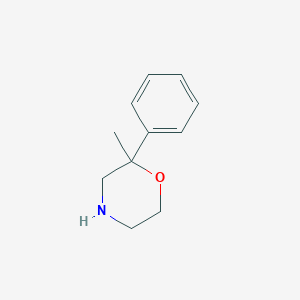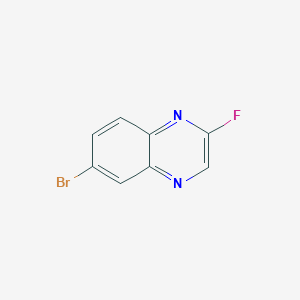
6-Bromo-2-fluoroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-fluoroquinoxaline is a chemical compound that belongs to the quinoxaline family. It is a heterocyclic organic compound that is widely used in scientific research for its unique properties. This compound has been extensively studied for its synthesis method, mechanism of action, and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-fluoroquinoxaline involves the inhibition of the AMPA receptor. This receptor is responsible for the fast synaptic transmission of signals in the brain. Inhibition of this receptor results in the enhancement of LTP and increased release of neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
6-Bromo-2-fluoroquinoxaline has been shown to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity, increase the release of neurotransmitters, and improve memory and learning. This compound has also been shown to have neuroprotective effects and has been studied in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Bromo-2-fluoroquinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. This compound is also stable and has a long shelf life. However, there are some limitations to its use. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, it has been shown to have some toxic effects at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 6-Bromo-2-fluoroquinoxaline. One area of research is the development of new compounds that are more potent and selective for the AMPA receptor. Additionally, this compound has potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this area. Finally, the use of 6-Bromo-2-fluoroquinoxaline in the study of ion channels and synaptic plasticity has the potential to lead to new insights into the functioning of the brain.
Conclusion:
In conclusion, 6-Bromo-2-fluoroquinoxaline is a unique compound that has several important applications in scientific research. Its ability to enhance synaptic plasticity and increase the release of neurotransmitters makes it a valuable tool in the study of neuronal signaling. While there are some limitations to its use, the future directions for research in this area are promising and have the potential to lead to new insights into the functioning of the brain.
Métodos De Síntesis
The synthesis of 6-Bromo-2-fluoroquinoxaline involves the reaction of 6-bromoquinoxaline with potassium fluoride and diethylaminosulfur trifluoride. This reaction results in the formation of 6-Bromo-2-fluoroquinoxaline. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
6-Bromo-2-fluoroquinoxaline has been widely used in scientific research for its unique properties. It is commonly used in the study of neuronal signaling and synaptic plasticity. It has been shown to enhance long-term potentiation (LTP) and increase the release of neurotransmitters such as glutamate and GABA. This compound has also been used to study the role of ion channels in neuronal signaling.
Propiedades
Número CAS |
112080-07-6 |
|---|---|
Nombre del producto |
6-Bromo-2-fluoroquinoxaline |
Fórmula molecular |
C8H4BrFN2 |
Peso molecular |
227.03 g/mol |
Nombre IUPAC |
6-bromo-2-fluoroquinoxaline |
InChI |
InChI=1S/C8H4BrFN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H |
Clave InChI |
MBZMYDWNSTWGJA-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=CN=C2C=C1Br)F |
SMILES canónico |
C1=CC2=NC(=CN=C2C=C1Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



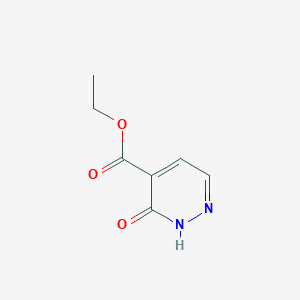
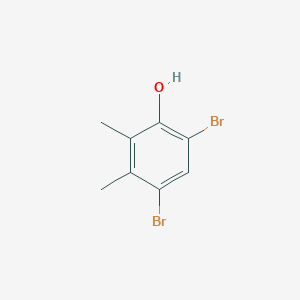
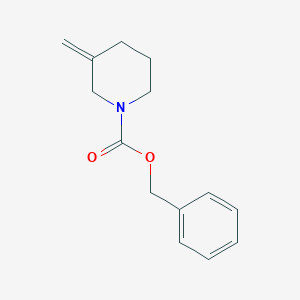
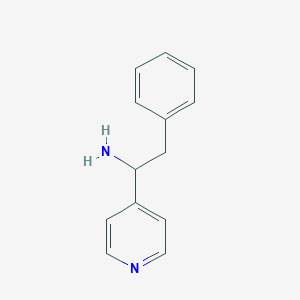
![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)
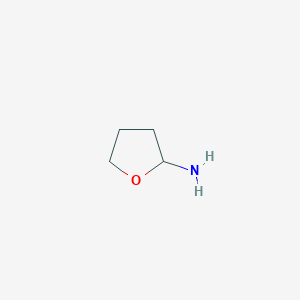
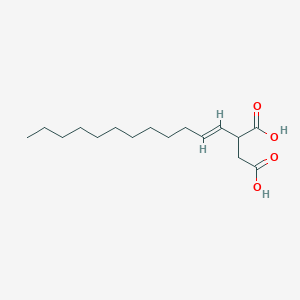
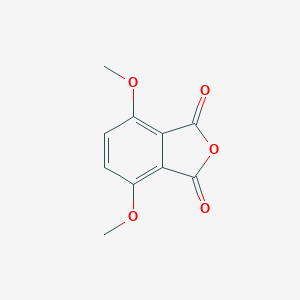
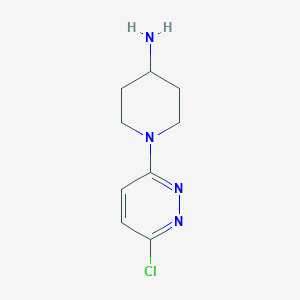
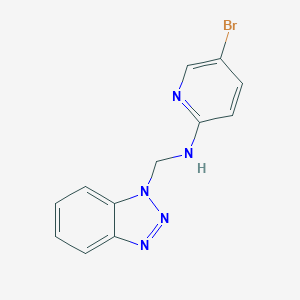
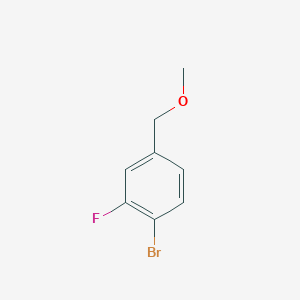
![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol](/img/structure/B190107.png)
